molecular formula C19H21NO6 B2945375 ethyl 1-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperidine-4-carboxylate CAS No. 859130-27-1

ethyl 1-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperidine-4-carboxylate

Cat. No.: B2945375
CAS No.: 859130-27-1
M. Wt: 359.378
InChI Key: FIPOCCMKBUCHFA-UHFFFAOYSA-N
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Description

The compound ethyl 1-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperidine-4-carboxylate features a fused chromen-dioxolo core linked via a methyl group to a piperidine ring substituted with an ethyl carboxylate at the 4-position.

Properties

IUPAC Name

ethyl 1-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-2-23-19(22)12-3-5-20(6-4-12)10-13-7-18(21)26-15-9-17-16(8-14(13)15)24-11-25-17/h7-9,12H,2-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPOCCMKBUCHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=CC4=C(C=C23)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperidine-4-carboxylate typically involves multiple steps. One common method includes the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide (NBS) as a brominating agent . The reaction is initiated using a 150-W tungsten bulb, leading to the desired product in good yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, azobisisobutyronitrile (AIBN) as a radical initiator, and dibenzoyl peroxide (BPO) for radical reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can yield monobromo products, while oxidation and reduction can lead to various oxides and reduced forms, respectively.

Scientific Research Applications

Ethyl 1-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogues
Compound Name/Identifier Core Structure Piperidine Substituents Key Functional Groups Reference
Ethyl 1-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperidine-4-carboxylate Chromen-dioxolo 1-(Chromen-methyl), 4-(ethyl carboxylate) Dioxolo, chromen carbonyl Target
Ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate Quinoline-dioxolo N/A (quinoline core) Chloro, ethyl carboxylate
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2) Naphthyridine 2-Oxo, 6-(ethyl carboxylate) Oxo, bicyclic ring
Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-4-carboxylate (CAS 438489-15-7) Benzoindole 1-(Sulfonyl-benzoindole), 4-(ethyl carboxylate) Sulfonyl, indole carbonyl

Key Observations :

  • Chromen vs. Quinoline/Indole Systems: The chromen-dioxolo core in the target compound provides planar aromaticity, whereas quinoline () and benzoindole () systems introduce nitrogen heteroatoms or extended conjugation, altering electronic properties and binding interactions .
  • Piperidine Substitution : The target compound’s 4-carboxylate group enhances solubility, while sulfonyl (CAS 438489-15-7) or oxo () substituents modulate electron density and steric effects .

Insights :

  • The target compound’s synthesis may parallel methods in , where iodination or alkylation steps attach substituents to heterocyclic cores .
  • Hydrogenation () and sulfonylation () are critical for introducing oxo or sulfonyl groups in analogues .

Spectroscopic and Analytical Data

Table 3: NMR Chemical Shift Comparisons (Selected Protons)
Compound δ (1H NMR, ppm) Key Peaks Reference
Target compound Not reported
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomer 1-2) δ 6.20 (bs, NH), 4.24 (bm, CH2), 3.06 (m, CH) Piperidine protons influenced by oxo group
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate δ 4.16–4.08 (m, OCH2), 3.85 (s, NOCH3) Methoxyimino group shifts piperidine protons upfield

Analysis :

  • The absence of NH or sulfonyl peaks in the target compound’s hypothetical NMR would distinguish it from analogues like CAS 438489-15-7 .
  • Piperidine ring protons in the target compound are likely deshielded due to the electron-withdrawing chromen-dioxolo system, contrasting with the oxo or sulfonyl substituents in other derivatives .

Software Tools for Structural Analysis

Crystallographic software such as SHELX () and WinGX/ORTEP () are widely used to resolve complex structures, including piperidine derivatives and fused heterocycles . These tools enable precise determination of bond lengths, angles, and substituent orientations, critical for validating synthetic outcomes.

Biological Activity

Ethyl 1-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring and a chromene derivative. Its molecular formula is C16_{16}H16_{16}N2_{2}O5_{5}, and it has a molecular weight of approximately 316.31 g/mol. The presence of the dioxole and chromene moieties suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation.

  • Case Study : A study demonstrated that chromene derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that this compound may share similar mechanisms .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. Studies have documented its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Bacillus subtilis1816 µg/mL

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in relation to acetylcholinesterase (AChE) and urease.

  • Research Findings : In vitro studies have shown that this compound exhibits strong AChE inhibitory activity with an IC50 value of approximately 0.45 µM .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. The modulation of NMDA receptors has been proposed as a mechanism through which it may exert neuroprotective effects.

  • Mechanism of Action : The compound acts as an NMDA receptor antagonist, which could help in conditions such as Alzheimer's disease by preventing excitotoxicity .

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